Glutaconic acid

Catalog No.
S623580
CAS No.
628-48-8
M.F
C5H6O4
M. Wt
130.10 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Glutaconic acid

CAS Number

628-48-8

Product Name

Glutaconic acid

IUPAC Name

(E)-pent-2-enedioic acid

Molecular Formula

C5H6O4

Molecular Weight

130.10 g/mol

InChI

InChI=1S/C5H6O4/c6-4(7)2-1-3-5(8)9/h1-2H,3H2,(H,6,7)(H,8,9)/b2-1+

InChI Key

XVOUMQNXTGKGMA-OWOJBTEDSA-N

SMILES

Array

Synonyms

glutaconate, glutaconic acid, glutaconic acid, (E)-isomer, glutaconic acid, copper salt, glutaconic acid, ion(2-)

Canonical SMILES

C(C=CC(=O)O)C(=O)O

Isomeric SMILES

C(/C=C/C(=O)O)C(=O)O

The exact mass of the compound Glutaconic acid is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 227882. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Acyclic - Dicarboxylic Acids - Glutarates - Supplementary Records. It belongs to the ontological category of pentenedioic acid in the ChEBI Ontology tree. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Fatty Acyls [FA] -> Fatty Acids and Conjugates [FA01] -> Dicarboxylic acids [FA0117]. However, this does not mean our product can be used or applied in the same or a similar way.

Glutaconic acid (CAS 628-48-8), primarily utilized in its stable trans-isomer form, is an unsaturated five-carbon dicarboxylic acid (pent-2-enedioic acid). It serves as a bifunctional building block in the synthesis of specialized unsaturated polyesters, polyamides, and pharmaceutical intermediates [1]. Unlike its saturated counterpart, glutaric acid, glutaconic acid features an internal double bond that provides a reactive site for post-polymerization crosslinking, halogenation, or functionalization. For industrial buyers and material scientists, its primary procurement value lies in its ability to undergo high-temperature polycondensation without premature gelation, offering a distinct processing advantage over terminally unsaturated analogs[2].

Substituting glutaconic acid with closely related diacids fundamentally alters both processability and final material performance. Using the saturated analog, glutaric acid, completely eliminates the backbone unsaturation required for downstream crosslinking, yielding a standard thermoplastic rather than a curable resin [1]. Conversely, attempting to substitute it with itaconic acid—an isomer with a terminal methylene group—introduces excessive free-radical reactivity. Itaconic acid is highly prone to premature vinyl polymerization during high-temperature condensation, leading to unwanted gelation and viscosity spikes in the reactor[2]. Glutaconic acid’s internal double bond provides a specific reactivity profile: it is sterically stable enough to survive step-growth polycondensation yet reactive enough for subsequent targeted functionalization.

Solid-State Stability and Melt Processability

Glutaconic acid exhibits a significantly higher melting point compared to its saturated analog, glutaric acid. While glutaric acid melts at 95–98 °C, trans-glutaconic acid melts between 137–139 °C [1]. This approximately 40 °C difference prevents premature melting and caking during transport and storage in warm environments. Furthermore, in melt polycondensation workflows, this higher melting point shifts the phase transition dynamics, allowing for better-controlled dehydration and esterification kinetics before the bulk material becomes fully molten.

Evidence DimensionMelting Point
Target Compound Data137–139 °C (trans-glutaconic acid)
Comparator Or Baseline95–98 °C (glutaric acid)
Quantified Difference~40 °C higher melting onset
ConditionsStandard atmospheric pressure (100 kPa)

Improves bulk powder storage stability and provides a wider temperature window for solid-state handling prior to melt-phase polymerization.

Backbone Rigidity and Downstream Thermal Resistance

When used as a diacid monomer in polycondensation with diamines, glutaconic acid yields unsaturated polyamides with extended thermal stability. Thermogravimetric analysis demonstrates that glutaconic acid-derived polyamides exhibit thermal decomposition onsets starting around 190 °C and extending up to 600 °C, with many formulations retaining approximately 50% of their mass at 400 °C [1]. In contrast, standard aliphatic saturated polyamides typically exhibit lower thermal stability and lack the rigid internal double bond that restricts chain mobility. The internal unsaturation of glutaconic acid imparts structural rigidity that enhances the thermal endurance of the resulting polymer matrix.

Evidence DimensionPolymer thermal decomposition range
Target Compound Data190 °C to 600 °C (glutaconic acid-derived polyamides)
Comparator Or BaselineStandard aliphatic saturated polyamides (lower rigidity and thermal resistance)
Quantified DifferenceExtended thermal stability profile up to 600 °C
ConditionsThermogravimetric analysis (TGA) in air at 10 °C/min

Enables the procurement of a monomer that directly translates into high-temperature resistance for advanced coatings, adhesives, and composite matrices.

Polymerization Pathway Control and Gelation Prevention

In the synthesis of unsaturated polyesters and polyamides, the position of the double bond dictates process viability. Itaconic acid, possessing a terminal alpha,beta-unsaturated double bond, is highly susceptible to free-radical crosslinking at elevated polycondensation temperatures, often requiring heavy dosing of radical inhibitors to prevent premature gelation [1]. Glutaconic acid, featuring an internal beta,gamma-unsaturated double bond (relative to one carboxyl group), is sterically hindered from spontaneous free-radical addition. This allows it to undergo standard step-growth condensation smoothly, preserving the unsaturation in the polymer backbone for controlled, post-synthetic curing without the risk of mid-process viscosity spikes [1].

Evidence DimensionSusceptibility to premature thermal crosslinking
Target Compound DataLow (internal double bond remains stable during condensation)
Comparator Or BaselineHigh (itaconic acid's terminal double bond readily auto-polymerizes)
Quantified DifferenceElimination of premature gelation during high-temperature step-growth synthesis
ConditionsHigh-temperature polycondensation (>150 °C) without radical inhibitors

Reduces batch-to-batch variability and prevents reactor fouling caused by unintended crosslinking during resin manufacturing.

Synthesis of High-Stability Unsaturated Polyamides and Polyesters

Glutaconic acid is utilized for formulating curable step-growth polymers where the backbone must retain unsaturation for secondary crosslinking. Its internal double bond survives the high temperatures of esterification and amidation, making it a targeted precursor for high-temperature composite matrices and thermally stable adhesives [1].

Pharmaceutical and Agrochemical Intermediates

As a functionalized C5 building block, it is used in the synthesis of heterocyclic compounds and active pharmaceutical ingredients. Its specific double-bond placement allows for regioselective addition reactions, such as Michael additions and halogenations, that are structurally impossible with saturated analogs like glutaric acid [2].

Advanced Cross-Linking Agents for Smart Hydrogels

In biomedical and materials science, glutaconic acid can be utilized to create stimuli-responsive or biodegradable hydrogels. The retained double bonds in the polymer network provide specific sites for thiol-ene click chemistry or other functional grafting, enabling tunable material properties without the premature gelation risks associated with itaconic acid [2].

Physical Description

Solid

XLogP3

-0.3

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

130.02660867 Da

Monoisotopic Mass

130.02660867 Da

Heavy Atom Count

9

Melting Point

133 - 135 °C

UNII

NOH8K33D47

Other CAS

1724-02-3
505-36-2
628-48-8

Wikipedia

Glutaconic_acid

Use Classification

Fatty Acyls [FA] -> Fatty Acids and Conjugates [FA01] -> Dicarboxylic acids [FA0117]

Dates

Last modified: 08-15-2023

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